Methyl 4-(((methoxycarbonyl)amino)methyl)piperidine-1-carboxylate
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Overview
Description
Methyl 4-(((methoxycarbonyl)amino)methyl)piperidine-1-carboxylate is a piperidine derivative with significant applications in organic synthesis and pharmaceutical research. This compound features a piperidine ring substituted with a methoxycarbonyl group and an aminomethyl group, making it a versatile intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((methoxycarbonyl)amino)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with methoxycarbonylating agents. One common method includes the reaction of piperidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((methoxycarbonyl)amino)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxymethyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(((methoxycarbonyl)amino)methyl)piperidine-1-carboxylate has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a building block for the synthesis of biologically active compounds.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of antitubercular agents and kinase inhibitors.
Industry: Utilized in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(((methoxycarbonyl)amino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. In drug development, it acts as a precursor to active pharmaceutical ingredients that target enzymes or receptors involved in disease pathways. The methoxycarbonyl and aminomethyl groups play crucial roles in binding to these targets, facilitating the desired biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl piperidine-4-carboxylate: A closely related compound with similar synthetic applications.
Methyl 4-oxo-3-piperidinecarboxylate: Another piperidine derivative used in organic synthesis.
1-Methyl-piperidine-4-carboxylic acid: Shares structural similarities and is used in similar synthetic routes.
Uniqueness
Methyl 4-(((methoxycarbonyl)amino)methyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its versatility in undergoing various chemical reactions and its role as a key intermediate in drug synthesis highlight its importance in both research and industrial applications .
Properties
IUPAC Name |
methyl 4-[(methoxycarbonylamino)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-15-9(13)11-7-8-3-5-12(6-4-8)10(14)16-2/h8H,3-7H2,1-2H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAWYSBPIWSUSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1CCN(CC1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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